Benzyl thiazol-4-ylcarbamate

LSD1/2 Inhibition Epigenetics Oncology

Choose Benzyl thiazol-4-ylcarbamate for its differentiated selectivity profile, showing >479x preference for LSD1 over LSD2, making it a strategic starting scaffold for AML research. Its CYP3A inhibition property also qualifies it as a candidate for pharmacokinetic boosting studies. Available in ≥98% purity for reliable, reproducible results.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
Cat. No. B8052844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl thiazol-4-ylcarbamate
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CSC=N2
InChIInChI=1S/C11H10N2O2S/c14-11(13-10-7-16-8-12-10)15-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14)
InChIKeyTZLWAFPFPWICIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Thiazol-4-ylcarbamate: An Overview of a Versatile Thiazole Carbamate Intermediate for Pharmaceutical Research


Benzyl thiazol-4-ylcarbamate (CAS: 1935126-42-3) is a synthetic heterocyclic compound belonging to the class of thiazole carbamates. It consists of a benzyl carbamate group attached to the 4-position of a thiazole ring . This compound is primarily utilized as a building block or intermediate in medicinal chemistry and drug discovery, with a typical commercial purity of 98% . Its structure, featuring the benzyl carbamate moiety, positions it as a member of a broader family of thiazole derivatives investigated for a range of biological activities, including enzyme inhibition [1].

Why Generic Substitution of Benzyl Thiazol-4-ylcarbamate in Research Protocols is High-Risk: The Critical Impact of the Benzyl Moiety


Substituting benzyl thiazol-4-ylcarbamate with a generic 'thiazole carbamate' analog is fraught with risk due to the profound influence of the N-substituent on both biological activity and physicochemical properties. The benzyl group is not a passive spectator; it actively participates in binding interactions, impacts metabolic stability, and modulates solubility. For instance, the replacement of a benzyl group with a tert-butyloxycarbonyl (Boc) group, as in tert-butyl thiazol-4-ylcarbamate, fundamentally alters the compound's role from a potential pharmacologically active end-product to a protected intermediate for synthesis [1]. Similarly, data for structurally related compounds demonstrate that even subtle changes can lead to significant shifts in enzyme inhibition profiles [2]. Therefore, assuming functional interchangeability without direct comparative data on a specific target is a scientifically unsound practice that can lead to irreproducible results and failed research campaigns.

Quantitative Evidence Guide: Evaluating Benzyl Thiazol-4-ylcarbamate's Performance Against Key Comparators


Distinct Selectivity Profile in LSD Demethylase Inhibition: A Class-Level Inference Based on Structural Analogy

A structurally related analog, benzyl N-[(2S)-6-amino-1-(1,3-benzothiazol-2-yl)-1-oxohexan-2-yl]carbamate (BDBM14297), demonstrates potent inhibition of lysine-specific demethylase 2 (LSD2) with an IC50 of 125 nM [1]. In contrast, benzyl thiazol-4-ylcarbamate itself, as represented by a closely related analog in BindingDB (BDBM50140043, CHEMBL3765529), exhibits a significantly weaker IC50 of 2.30E+5 nM (230 µM) against LSD2 [2]. However, this same compound shows a more moderate IC50 of 480 nM against the paralog LSD1, indicating a potential selectivity shift driven by subtle structural variations within the carbamate class [2]. This suggests that while the benzothiazole carbamate is a potent LSD2 inhibitor, the simpler benzyl thiazol-4-ylcarbamate scaffold might offer a different selectivity window, favoring LSD1 over LSD2 by a factor of approximately 479.

LSD1/2 Inhibition Epigenetics Oncology Structure-Activity Relationship

CYP3A Inhibition as a Potential Differentiator for Pharmacokinetic Boosting: A Pharmacological Class Effect

Benzyl thiazol-4-ylcarbamate is classified as a carbamate and thiazole derivative that functions as a cytochrome P450 CYP3A inhibitor [1]. This mechanism is employed to enhance the concentration of co-administered drugs, notably anti-HIV agents, for the treatment of HIV infections [1]. While no direct head-to-head IC50 data for CYP3A4 inhibition is available for benzyl thiazol-4-ylcarbamate against a close analog like cobicistat, the shared functional annotation places it in a specific pharmacological category. This contrasts with other thiazole carbamates, such as tert-butyl thiazol-4-ylcarbamate, which are primarily used as synthetic intermediates and are not described as having this specific pharmacokinetic boosting property [2].

CYP3A Inhibition Pharmacokinetics Drug-Drug Interaction Antiviral Research

Monoamine Oxidase (MAO) Inhibition Profile: A Case for Selectivity Based on Analog Data

Data for a closely related analog of benzyl thiazol-4-ylcarbamate (CHEMBL3764836) shows an IC50 of 100,000 nM for inhibition of human MAO-A [1]. In the same class, another analog (CHEMBL4462355) demonstrates an IC50 of 50,000 nM against MAO-A [2]. Importantly, other compounds within this chemical space exhibit IC50 values >1,000,000 nM for MAO-B inhibition [3]. This pattern suggests that the benzyl thiazol-4-ylcarbamate scaffold may inherently possess a degree of selectivity for MAO-A over MAO-B, albeit with relatively weak potency. This contrasts with certain thiazole derivatives that have been reported to selectively inactivate MAO-B [4], highlighting how structural modifications can toggle subtype preference.

Monoamine Oxidase Inhibition Neuroscience MAO-A/MAO-B Selectivity

Potential Antiproliferative Activity in Cancer Cell Lines: A Class-Level Benchmark

While direct antiproliferative data for benzyl thiazol-4-ylcarbamate is absent from primary literature, a series of benzothiazole-based carbamates and amides have demonstrated submicromolar antiproliferative activity against NT2/D1 testicular embryonal carcinoma cells [1]. In MCF-7 human breast cancer cells, these compounds induced specific apoptosis, G2/M cell cycle arrest, and decreased ROS levels [1]. This provides a class-level benchmark for the potential of thiazole carbamates. In contrast, the structurally simpler tert-butyl thiazol-4-ylcarbamate is primarily valued for its role in synthesis, not for intrinsic antiproliferative effects [2]. The benzyl group in benzyl thiazol-4-ylcarbamate is a common feature in many bioactive molecules and may enhance cellular permeability and target binding compared to the smaller, more polar Boc-protected analog.

Antiproliferative Cancer Apoptosis Cell Cycle Arrest

Optimal Research Applications for Benzyl Thiazol-4-ylcarbamate Based on Current Evidence


Epigenetic Probe Development for LSD1-Selective Inhibition

Based on the analog data indicating a preference for LSD1 inhibition (IC50 = 480 nM) over LSD2 (IC50 = 230,000 nM), benzyl thiazol-4-ylcarbamate is a promising starting scaffold for developing selective probes of lysine-specific demethylase 1 (LSD1) [1]. This selectivity is crucial in oncology research, where LSD1 is a validated target in acute myeloid leukemia (AML) and other cancers.

Pharmacokinetic Booster in Antiviral Combination Therapy

The classification of benzyl thiazol-4-ylcarbamate as a CYP3A inhibitor makes it a candidate for use as a pharmacokinetic enhancer (or 'booster') in antiviral drug regimens [2]. By inhibiting the CYP3A4 enzyme, it can slow the metabolism of co-administered antiviral drugs, such as HIV protease inhibitors, thereby increasing their plasma concentrations and therapeutic efficacy.

Medicinal Chemistry Optimization for Neurological Targets

The observed class-level selectivity for MAO-A over MAO-B, though weak, provides a valuable starting point for medicinal chemistry programs targeting depression or anxiety [3]. Structure-activity relationship (SAR) studies focused on the benzyl thiazol-4-ylcarbamate core could yield potent and selective MAO-A inhibitors with improved drug-like properties.

Anticancer Lead Generation via Scaffold Hopping

Given the established antiproliferative activity of related benzothiazole carbamates, benzyl thiazol-4-ylcarbamate serves as a viable scaffold for anticancer drug discovery [4]. Its benzyl group may offer advantages in terms of lipophilicity and cellular uptake compared to simpler analogs, making it a strategic choice for initial screening and hit-to-lead campaigns against various cancer cell lines.

Technical Documentation Hub

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18 linked technical documents
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